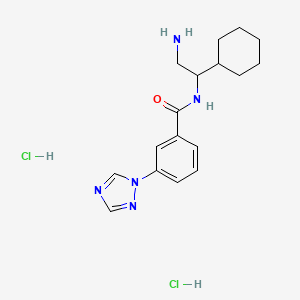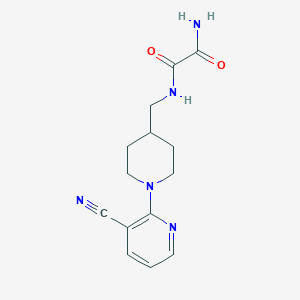
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride is a synthetic compound that belongs to the class of benzamide derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through the reaction of a cyclohexylamine derivative with a suitable benzoyl chloride.
Cyclization: The intermediate undergoes cyclization with 1,2,4-triazole under specific conditions, such as the presence of a base like sodium hydroxide or potassium carbonate, to form the desired triazole ring.
Final Product Formation:
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmacology: Explored for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: Utilized in the development of new materials or as a precursor in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within cells, leading to a biological response.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways, thereby modulating physiological processes.
Modulating Pathways: Affecting signaling pathways that regulate cellular functions, such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)-3-(1,2,4-triazol-1-yl)benzamide
- N-(2-Amino-1-cyclohexylethyl)-4-(1,2,4-triazol-1-yl)benzamide
- N-(2-Amino-1-cyclohexylethyl)-3-(1,2,3-triazol-1-yl)benzamide
Uniqueness
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride is unique due to the presence of the cyclohexyl group and the specific positioning of the triazole ring, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different pharmacological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2ClH/c18-10-16(13-5-2-1-3-6-13)21-17(23)14-7-4-8-15(9-14)22-12-19-11-20-22;;/h4,7-9,11-13,16H,1-3,5-6,10,18H2,(H,21,23);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEOHUCMAQNWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2=CC(=CC=C2)N3C=NC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-((2-nitrilo-4,4-dimethyl-3-oxopent-1-enyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652524.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2652530.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2652531.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2652532.png)
![N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2652533.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol](/img/structure/B2652535.png)

![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2652540.png)
![N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)
![2-Methyl-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol](/img/structure/B2652543.png)
![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2652544.png)

